molecular formula C7H12ClN3O B13315022 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine

2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine

Cat. No.: B13315022
M. Wt: 189.64 g/mol
InChI Key: GEJGNOQQHNLFCI-UHFFFAOYSA-N
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Description

2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro-substituted imidazole ring, a methoxy group, and an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and an amine.

    Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a base such as sodium methoxide.

    Ethanamine Side Chain Addition:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvent conditions like tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols, and solvents such as dimethylformamide.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The ethanamine side chain enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)acetonitrile
  • (5-Chloro-1-methyl-1H-imidazol-2-yl)methanol

Uniqueness

2-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2-methoxyethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and ethanamine groups differentiates it from other similar compounds, enhancing its versatility in various applications.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

2-(5-chloro-1-methylimidazol-2-yl)-2-methoxyethanamine

InChI

InChI=1S/C7H12ClN3O/c1-11-6(8)4-10-7(11)5(3-9)12-2/h4-5H,3,9H2,1-2H3

InChI Key

GEJGNOQQHNLFCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(CN)OC)Cl

Origin of Product

United States

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